(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride
Description
(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative characterized by a rigid [3.2.1]octane scaffold with a phenyl substituent at the 3-position and a nitrogen atom integrated into the bicyclic system. This compound has gained attention in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their diverse pharmacological activities, including interactions with central nervous system (CNS) targets. It serves as a key intermediate in synthesizing novel inhibitors, such as USP5 allosteric inhibitors . The stereochemistry (1R,3R,5S) is critical for its biological activity, as minor deviations in configuration can drastically alter receptor binding or metabolic stability.
Properties
IUPAC Name |
(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12;/h1-5,11-14H,6-9H2;1H/t11?,12-,13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFOZHDLIDURS-XCJHQLQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36769-16-1 | |
| Record name | (1R,3R,5S)-3-phenyl-8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric 1,3-dipolar cycloaddition between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Receptor Binding and Selectivity
- Phenyl vs. Phenoxy Groups: The target compound’s phenyl group at position 3 provides strong hydrophobic interactions with aromatic residues in enzyme pockets (e.g., USP5), whereas phenoxy derivatives (e.g., 69a in ) introduce an oxygen atom that may engage in hydrogen bonding, altering target specificity .
- Fluorinated Analogues : Fluorine substitutions (e.g., CAS 1254104-06-7 ) reduce metabolic degradation by cytochrome P450 enzymes, extending plasma half-life. However, they may decrease CNS penetration due to increased polarity .
Regulatory Considerations
- Impurities such as (1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride (Trospium Chloride Impurity B) highlight the necessity of strict stereochemical control during synthesis to avoid off-target effects .
Structure-Activity Relationship (SAR) Insights
Position 3 Substitutions: Aromatic Groups: Phenyl and phenoxy groups enhance binding to hydrophobic pockets (e.g., USP5’s catalytic domain) . Heterocycles: Triazole or pyrimidine substituents (e.g., 1820686-49-4) improve solubility without sacrificing affinity .
Stereochemical Impact : The (1R,3R,5S) configuration in the target compound is critical for aligning the phenyl group with receptor subpockets. In contrast, Ecgonine hydrochloride ’s (1R,2R,3S,5S) configuration shifts the hydroxy group orientation, reducing CNS activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
